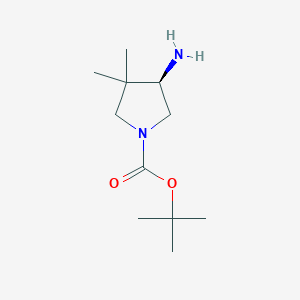

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

CAS No.: 1638744-66-7

Cat. No.: VC2767777

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638744-66-7 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 |

| Standard InChI Key | DLQDCEVLPYUFGY-QMMMGPOBSA-N |

| Isomeric SMILES | CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C |

| SMILES | CC1(CN(CC1N)C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1(CN(CC1N)C(=O)OC(C)(C)C)C |

Introduction

tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It is recognized by its CAS number 1638744-66-7. This compound is a derivative of pyrrolidine, a five-membered ring structure, which is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis and Purification

The synthesis of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the amino group. These reactions are often conducted under controlled conditions to optimize yields and minimize by-products. Techniques such as column chromatography are commonly used for purification to achieve high purity levels.

Applications and Mechanism of Action

This compound is primarily used in medicinal chemistry for its potential biological activities. It can participate in various chemical reactions due to its functional groups, allowing for modifications to enhance biological activity or create derivatives with specific properties. The mechanism of action may involve interaction with enzymes or proteins, potentially inhibiting biochemical pathways necessary for viral replication or other biological processes.

Research Findings

Research on similar compounds suggests that structural modifications can significantly enhance their efficacy against specific targets. The steric and electronic properties of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate are likely to influence its mechanism of action, making it a valuable candidate for further investigation in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume